AVE-8134
Overview
Description
AVE-8134 is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has been studied for its potential therapeutic effects in various metabolic and cardiovascular diseases. It has shown efficacy in improving lipid profiles and glucose metabolism in preclinical models .
Preparation Methods
The synthesis of AVE-8134 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AVE-8134 undergoes various chemical reactions, primarily involving its interaction with PPARα. It does not show activity on peroxisome proliferator-activated receptor delta (PPARδ). In human umbilical vein endothelial cells, this compound increases the phosphorylation of endothelial nitric oxide synthase at serine 1177 without affecting its expression. In monocytes, it enhances the expression of CD36 and macrophage scavenger receptor 1, leading to increased uptake of oxidized low-density lipoprotein .
Scientific Research Applications
AVE-8134 has been extensively studied for its potential applications in treating metabolic and cardiovascular diseases. It has shown promise in improving lipid profiles and glucose metabolism in dyslipidemic mice and type 2 diabetic rats. Additionally, it has been investigated for its effects on heart failure, where it was found to attenuate the progression of the disease and increase survival in rat models . The compound has also been studied for its potential anti-cancer effects, particularly in lung cancer, where it was shown to suppress tumor growth and metastasis when used in combination with cyclooxygenase inhibitors .
Mechanism of Action
AVE-8134 exerts its effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor and binds to specific response elements in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. The compound also increases the phosphorylation of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vascular function.
Comparison with Similar Compounds
AVE-8134 is similar to other PPARα agonists such as fenofibrate, gemfibrozil, and bezafibrate. it has shown distinct advantages in preclinical studies, including a more potent effect on lipid and glucose metabolism and a better safety profile. Unlike some other PPARα agonists, this compound does not activate PPARδ, which may contribute to its unique therapeutic effects.
Similar Compounds::- Fenofibrate
- Gemfibrozil
- Bezafibrate
Properties
IUPAC Name |
2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHOBCUVPMOXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304025-09-0 | |
Record name | AVE-8134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVE-8134 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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